molecular formula C9H13NOS B2565900 2-Methanesulfinyl-1-phenylethan-1-amine CAS No. 1343837-40-0

2-Methanesulfinyl-1-phenylethan-1-amine

Cat. No.: B2565900
CAS No.: 1343837-40-0
M. Wt: 183.27
InChI Key: XYQCUGXQYRHLAX-UHFFFAOYSA-N
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Description

2-Methanesulfinyl-1-phenylethan-1-amine is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27. The purity is usually 95%.
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Scientific Research Applications

Reductive Deamination

2-Methanesulfinyl-1-phenylethan-1-amine is involved in the process of reductive deamination (hydrodeamination) of aromatic amines. This process is carried out via the amination of corresponding arylamine methanesulfonamides under alkaline conditions, leading to high yield products compatible with various functional groups (Wang & Guziec, 2001).

Nucleophilic Substitution Reactions

The compound plays a role in nucleophilic substitution reactions at sulfur in sulfinyl derivatives. Studies using Hartree-Fock, MP2, and DFT computations reveal that these reactions predominantly follow an addition-elimination mechanism with triple-well potential energy surfaces (Norton, Bachrach, & Hayes, 2005).

Stereospecific Substitutions

This compound is utilized in stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, leading to N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. This method is applicable to both primary and secondary cyclic amines, yielding products in excellent yields and achieving stereochemically pure forms of complex ligands (Uenishi et al., 2004).

Site-Selective Deuteration

The compound is used in a co-catalyzed hydrogen-deuterium exchange method for the site-selective introduction of deuterium at the α-position of enals. The process is operationally simple, achieves high yielding and high-level deuterium incorporation, and is applicable to structurally diverse aromatic-derived enals and dienals (Qian et al., 2022).

Chemical Kinetics

The kinetics of elimination reactions of 1,2‐diphenyl ethyl substrates, including methanesulfonic acid from 1,2-diphenylethylmethane sulfonate, are studied using this compound. The reaction demonstrates a shift from unimolecular to bimolecular processes in the presence of strong bases (Kumar & Balachandran, 2008).

Hydroxyl-Radical-Induced Oxidation

This compound participates in hydroxyl-radical-induced oxidation processes. The compound reacts with hydroxyl radicals, leading to the formation of methanesulfonic acid and other products through complex chain reactions involving oxidation and disproportionation of methanesulfonyl radicals (Flyunt et al., 2001).

Properties

IUPAC Name

2-methylsulfinyl-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-12(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQCUGXQYRHLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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